molecular formula C27H26FNO3 B045204 Glenvastatin CAS No. 122254-45-9

Glenvastatin

Cat. No. B045204
M. Wt: 431.5 g/mol
InChI Key: LJIZUXQINHXGAO-ITWZMISCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glenvastatin is a naturally occurring compound that belongs to the family of statins. Statins are a class of drugs that are widely used to lower cholesterol levels in the blood. Glenvastatin has been found to have potent cholesterol-lowering effects and has been extensively studied for its potential use in treating hyperlipidemia and other related diseases.

Scientific Research Applications

Photochemical Properties

Glenvastatin, also known as HR 780, is a HMG-CoA reductase inhibitor with specific photochemical properties. When exposed to light, especially in a methanol solution, glenvastatin undergoes photodegradation, leading to the formation of two main photoproducts, which are stereoisomers. These photoproducts have been identified and isolated using various analytical techniques like spectrophotometry, HPLC, and mass spectrometry. This study suggests potential photochemical applications of glenvastatin in various fields, including pharmaceuticals and photochemistry (Sobotta et al., 2011).

Cellular and Molecular Effects

Studies have demonstrated that simvastatin, a statin related to glenvastatin, influences cellular and molecular pathways. It shows effects on osteoblast differentiation and mineralization in MC3T3-E1 cells, suggesting potential applications in treating metabolic bone diseases such as osteoporosis (Maeda et al., 2001). Additionally, simvastatin has been shown to exert anti-inflammatory effects by reducing the expression of cytokines like interleukin-6 and interleukin-8 in circulating monocytes from hypercholesterolemic patients, indicating its potential use in inflammatory diseases (Rezaie-Majd et al., 2002).

Therapeutic Potential in Diseases

There is emerging evidence suggesting the therapeutic potential of simvastatin in various diseases. For instance, it has shown beneficial effects in reducing atherosclerotic lesions, as indicated by a study using high-resolution noninvasive magnetic resonance imaging (Corti et al., 2002). Moreover, simvastatin's anti-inflammatory properties have been evaluated in conditions like asthma, although the results did not indicate a therapeutic effect in this particular disease (Menzies et al., 2007).

Potential in Cancer Treatment

Recent research has highlighted the potential of simvastatin in cancer treatment. It may affect the proliferation, migration, and survival of cancer cells, and its antitumor effects are being extensively studied (Duarte et al., 2021).

properties

CAS RN

122254-45-9

Product Name

Glenvastatin

Molecular Formula

C27H26FNO3

Molecular Weight

431.5 g/mol

IUPAC Name

(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one

InChI

InChI=1S/C27H26FNO3/c1-17(2)27-23(13-12-22-14-21(30)15-26(31)32-22)24(18-8-10-20(28)11-9-18)16-25(29-27)19-6-4-3-5-7-19/h3-13,16-17,21-22,30H,14-15H2,1-2H3/b13-12+/t21-,22-/m1/s1

InChI Key

LJIZUXQINHXGAO-ITWZMISCSA-N

Isomeric SMILES

CC(C)C1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)/C=C/[C@@H]4C[C@H](CC(=O)O4)O

SMILES

CC(C)C1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)C=CC4CC(CC(=O)O4)O

Canonical SMILES

CC(C)C1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)C=CC4CC(CC(=O)O4)O

synonyms

HR 780
HR-780

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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